molecular formula C19H22N4O3S B2649541 4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034372-86-4

4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2649541
CAS No.: 2034372-86-4
M. Wt: 386.47
InChI Key: IMRQKLARXVMVFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several functional groups, including a pyridine ring, a pyrazole ring, a sulfonamide group, and an ether group. The presence of these groups would significantly influence the compound’s chemical behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the literature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis and antimicrobial activity of heterocycles based on sulfonamide pyrazoles have been explored, demonstrating the compound's utility in creating new antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, the development of nanofiber dressing mats loaded with a sulfonamide analog for wound healing showcases the compound's role in biomedical applications (Elsayed, Madkour, & Azzam, 2020).

Anticancer Activity

Research has also focused on the anticancer potential of compounds derived from sulfonamide analogs. For example, Co(II) complexes of sulfonamide derivatives have been synthesized and shown to possess fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017). This indicates the compound's potential in developing new anticancer treatments.

Antimicrobial and Antioxidant Activities

The compound has been instrumental in synthesizing new sulfonamides with significant antimicrobial and antioxidant activities. These activities highlight the compound's utility in developing new therapies for bacterial infections and oxidative stress-related conditions (Badgujar, More, & Meshram, 2017).

Enzyme Inhibition for Therapeutic Applications

Derivatives of the compound have been investigated for their enzyme inhibition capabilities, particularly targeting carbonic anhydrase and acetylcholinesterase. This research is crucial for developing treatments for conditions like glaucoma, neurological disorders, and cancers (Ozgun et al., 2019).

Material Science and Green Chemistry Applications

The compound's derivatives have been utilized in material science, for example, in the functional modification of hydrogels for medical applications, demonstrating its versatility beyond pharmaceuticals (Aly, Aly, & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. Its biological activity, if any, would depend on its interactions with biological targets, which are not specified in the available sources .

Safety and Hazards

Without specific information on this compound, it’s difficult to assess its safety and potential hazards. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, determining its physical and chemical properties, and assessing its biological activity .

Properties

IUPAC Name

4-propan-2-yloxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-15(2)26-18-3-5-19(6-4-18)27(24,25)22-11-12-23-14-17(13-21-23)16-7-9-20-10-8-16/h3-10,13-15,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQKLARXVMVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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